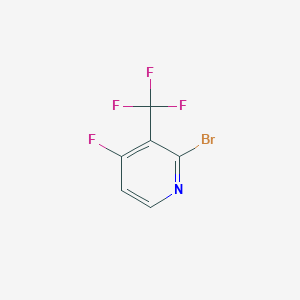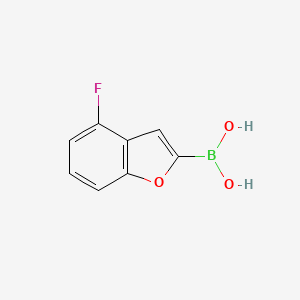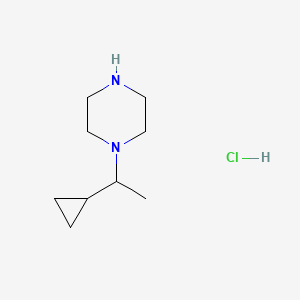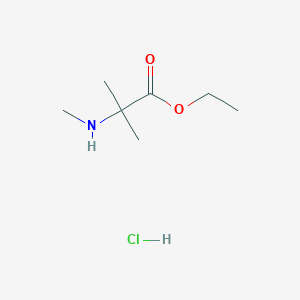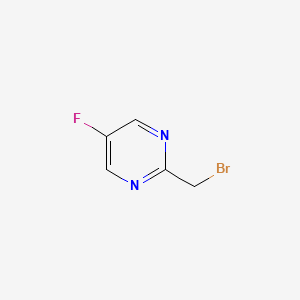
2-(Bromomethyl)-5-fluoropyrimidine
描述
2-(Bromomethyl)-5-fluoropyrimidine is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a pyrimidine ring. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, particularly in nucleic acids like DNA and RNA. The presence of bromine and fluorine atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-fluoropyrimidine typically involves the bromination of 5-fluoropyrimidine. One common method is the bromination of 5-fluoropyrimidine using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl group at the 2-position of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors can be employed to enhance the efficiency and safety of the bromination process. Additionally, the use of automated systems can help in monitoring and controlling the reaction parameters to ensure consistent product quality.
化学反应分析
Types of Reactions
2-(Bromomethyl)-5-fluoropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used in nucleophilic substitution reactions. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the bromomethyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for the reduction of the bromomethyl group.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products such as azides, thiocyanates, and ethers can be formed.
Oxidation: Aldehydes or carboxylic acids are the major products of oxidation reactions.
Reduction: Methyl derivatives are the primary products of reduction reactions.
科学研究应用
2-(Bromomethyl)-5-fluoropyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems. It can be incorporated into oligonucleotides to investigate the effects of halogenated bases on DNA and RNA stability and function.
Medicine: this compound is explored for its potential as an antiviral and anticancer agent. Its derivatives have shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: The compound is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
作用机制
The mechanism of action of 2-(Bromomethyl)-5-fluoropyrimidine largely depends on its application. In the context of its potential antiviral and anticancer activities, the compound is believed to interfere with nucleic acid synthesis. The bromomethyl group can form covalent bonds with nucleophilic sites in DNA or RNA, leading to the disruption of replication and transcription processes. Additionally, the presence of the fluorine atom can enhance the compound’s binding affinity to target enzymes or receptors, further contributing to its biological activity.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-5-fluoropyrimidine: Similar to 2-(Bromomethyl)-5-fluoropyrimidine, but with a chloromethyl group instead of a bromomethyl group. It exhibits similar reactivity but may have different biological activities due to the difference in halogen atoms.
2-(Bromomethyl)-4-fluoropyrimidine: This compound has the bromomethyl group at the 2-position and the fluorine atom at the 4-position. The change in the position of the fluorine atom can affect the compound’s reactivity and biological properties.
2-(Bromomethyl)-5-chloropyrimidine:
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. The combination of these halogens can enhance the compound’s reactivity and binding affinity to biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
属性
IUPAC Name |
2-(bromomethyl)-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUMXARDVGJYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227579-62-5 | |
| Record name | 2-(bromomethyl)-5-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



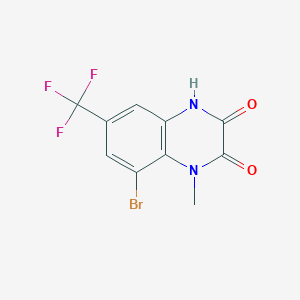
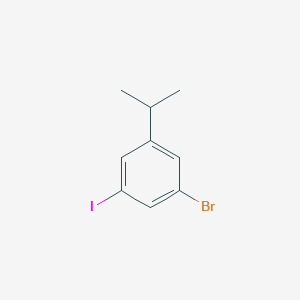
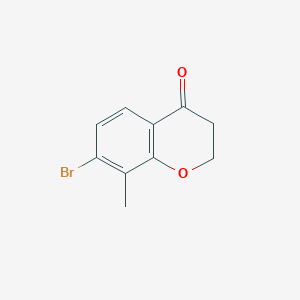
![2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride](/img/structure/B1381779.png)
![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine](/img/structure/B1381780.png)
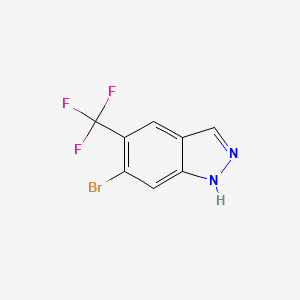
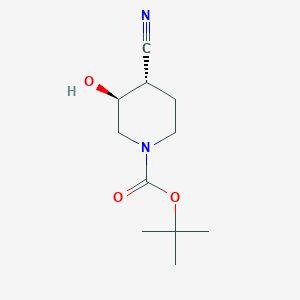
![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1381786.png)

